Pentamethyldisiloxane
Overview
Description
Synthesis Analysis
Pentamethyldisiloxane has been studied for its synthesis methods, including the use of palladium-catalyzed cyclization/hydrosilylation of functionalized dienes. This process results in the formation of silylated carbocycles with good yield and stereoselectivity, which can then be converted to alcohols while retaining stereochemistry (Tao Pei and R. Widenhoefer, 2000).
Molecular Structure Analysis
The molecular structure of pentamethyldisiloxane and its derivatives has been a subject of study, contributing to understanding the compound's chemical behavior and reactivity. Research has focused on condensation reactions and the influence of solvents on cyclization versus linear condensation processes (J. Chojnowski, S. Rubinsztajn, L. Wilczek, 1987).
Chemical Reactions and Properties
Studies on pentamethyldisiloxane have delved into its chemical reactions, including electron and ion reactions, showcasing its diverse reactivity and potential for various chemical transformations. The dissociative recombination of electrons with pentamethyldisiloxane cations and the ion-molecule reaction between argon ions and pentamethyldisiloxane have been particularly noted (S. Carles, J. Le Garrec, J. Mitchell, 2007).
Scientific Research Applications
Polysiloxanol Condensation and Disproportionation : It serves as a model hydroxyl-terminated oligosiloxane for studying polysiloxanol condensation and disproportionation (Grzelka et al., 2004).
Catalyzed Cyclization/Hydrosilylation : It is used in the palladium-catalyzed cyclization/hydrosilylation of functionalized dienes to form silylated carbocycles (Pei & Widenhoefer, 2000).
Preparation of Organocyclosiloxane Iodides : It's involved in the preparation of organocyclosiloxane iodides by alkylating imidazole and benzimidazole derivatives (Zhilitskaya et al., 2015).
Addition Reactions with Unsaturated Organic Compounds : It reacts with dichloromethylvinylsilane and unsaturated organic compounds (Andrianov, Sidorov & Khananashvili, 1967).
Block and Random Copolymers : Pentamethyldisiloxane-based copolymers are suitable for 193 nm wavelength imaging and oxygen reactive ion etching due to their low absorption at this wavelength (Gabor, Pruette & Ober, 1996).
Oligomerization of Hydrosiloxanes : It is catalyzed by tris(pentafluorophenyl)borane to form oligodimethylsilox (Chojnowski, Fortuniak, Kurjata, & Cella, 2006).
Liquid Crystal Applications : It is found in oxycyanobiphenyl liquid crystals, offering fast switching times and temperature-independent properties (Willmott, Davenport, Newton & Coles, 2005).
Addition Reactions to Allylamine : It reacts with allylamine to form products containing an amino group in the organic radical attached to the silicon atom (Lyashenko, Nametkin & Chernysheva, 1969).
Acid-Catalyzed Condensation Reactions : Pentamethyldisiloxane-l-ol and 1-ethoxy-heptamethyltrisiloxane show similar kinetics in acid-catalyzed condensation reactions involving silanol (Kaźmierski, Chojnowski & Mcvie, 1994).
Electrolyte Additive in Batteries : It improves the high-temperature performance in nickel-rich LiNi0.6Co0.2Mn0.2O2/graphite batteries (Yan et al., 2020).
Safety And Hazards
Future Directions
properties
InChI |
InChI=1S/C5H15OSi2/c1-7(2)6-8(3,4)5/h1-5H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKFPAQLGOOCNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883673 | |
Record name | Disiloxane, 1,1,1,3,3-pentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamethyldisiloxane | |
CAS RN |
1438-82-0 | |
Record name | Pentamethyldisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disiloxane, 1,1,1,3,3-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disiloxane, 1,1,1,3,3-pentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentamethyldisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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